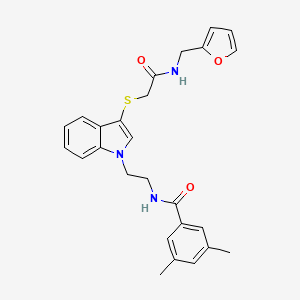

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3S/c1-18-12-19(2)14-20(13-18)26(31)27-9-10-29-16-24(22-7-3-4-8-23(22)29)33-17-25(30)28-15-21-6-5-11-32-21/h3-8,11-14,16H,9-10,15,17H2,1-2H3,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFBMBUONFMQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, an indole moiety, and a benzamide structure, which are known to contribute to various biological activities. Its synthesis typically involves multiple steps, including the formation of the furan derivative followed by the introduction of the indole and benzamide components through various organic reactions.

Synthetic Route Overview

- Furan Derivative Formation : The reaction of furan-2-carbaldehyde with appropriate amines.

- Indole and Benzamide Coupling : Utilizing coupling agents to link the indole and benzamide moieties to the furan derivative.

- Thioether Formation : Introducing a thioether linkage to enhance biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives

A study on indole derivatives demonstrated that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The presence of electron-donating groups like methyl at specific positions was crucial for activity enhancement .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted that derivatives containing furan and thiadiazole moieties possess antibacterial properties against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 40 |

| N-(Furan Derivative) | MRSA | 30 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The furan ring may interact with enzymes involved in metabolic pathways.

- Receptor Binding : The indole moiety can bind to specific receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

- DNA Interaction : Compounds with similar structures have been shown to intercalate into DNA, disrupting replication processes.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Molecular dynamics simulations indicate that hydrophobic interactions play a significant role in binding affinity with target proteins . Additionally, structure-activity relationship (SAR) studies have identified key functional groups that influence potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs from and :

Key Observations :

- Heterocyclic Systems : The target’s furan group (oxygen-based) contrasts with thiophene (sulfur-based, Compound 4) and oxadiazole (nitrogen-oxygen-based, Compound 1). Furan may offer improved solubility over thiophene but reduced metabolic stability compared to oxadiazole .

- Indole Positioning : The target’s indole is linked via a thioether, similar to ’s oxadiazole-indole hybrids, which are associated with kinase inhibition or antiviral activity .

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including thioether bond formation, indole functionalization, and benzamide coupling. Critical steps include:

- Thiol-Indole Coupling : Reacting a thiol-containing intermediate (e.g., 2-((furan-2-ylmethyl)amino)-2-oxoethyl thiol) with an indole derivative under nitrogen to prevent oxidation .

- Amide Bond Formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole-ethyl intermediate with 3,5-dimethylbenzoyl chloride in anhydrous DMF .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure with NMR (e.g., indole H-3 proton at δ 7.2–7.4 ppm) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., furan methylene protons at δ 4.1–4.3 ppm) and amide bond formation .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~520–530 Da) and isotopic patterns .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How can researchers optimize reaction conditions to minimize side products?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance solubility and reduce hydrolysis .

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., thiol activation) to prevent dimerization .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling steps to improve regioselectivity .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s reactivity?

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for thioether formation and identify energetically favorable pathways .

- Reaction Path Search : Apply ICReDD’s hybrid computational-experimental workflow to screen optimal catalysts/solvents, reducing trial-and-error experimentation by ~40% .

- Molecular Dynamics (MD) : Simulate solubility in biorelevant media (e.g., PBS) using COMSOL Multiphysics to guide formulation .

Q. How to resolve contradictions in biological activity data across assays?

- Dose-Response Analysis : Perform IC50/EC50 comparisons in cell-based (e.g., HEK293) vs. enzymatic (e.g., kinase inhibition) assays. Use nonlinear regression to identify assay-specific interference (e.g., serum protein binding) .

- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to rule out rapid degradation as a cause of variability .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets (e.g., kinases) by monitoring thermal stabilization .

- CRISPR Knockout Models : Generate target gene-knockout cell lines to isolate off-target effects .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, inflammation) .

Q. How to assess the compound’s stability under varying storage and experimental conditions?

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes (2–9) for 48h. Monitor degradation via HPLC; if >10% degradation occurs, reformulate with stabilizers (e.g., antioxidants) .

- Lyophilization Feasibility : Test freeze-drying in sucrose/trehalose matrices to enhance shelf life for in vivo studies .

Q. What experimental designs improve statistical power in preclinical efficacy studies?

- DoE (Design of Experiments) : Apply factorial designs (e.g., 23 factorial matrix) to evaluate dose, administration route, and treatment duration interactions. Use ANOVA to identify significant variables .

- Blinded Randomization : Assign animal cohorts (n ≥ 6) blindly to reduce bias in tumor xenograft studies .

Methodological Resources

| Technique | Application | Key References |

|---|---|---|

| DFT Calculations | Reaction path optimization | |

| CETSA | Target validation | |

| DoE | Experimental optimization | |

| MD Simulations | Solubility prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.